molecular formula C7H16N2 B1293547 1-Isopropylpiperazine CAS No. 4318-42-7

1-Isopropylpiperazine

Cat. No. B1293547
Key on ui cas rn: 4318-42-7
M. Wt: 128.22 g/mol
InChI Key: WHKWMTXTYKVFLK-UHFFFAOYSA-N
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Patent
US06046201

Procedure details

To a solution of 0.29 g of 1-formyl-4-isopropylpiperazine in 10 ml of methanol were added 0.5 ml of hydrochloric acid and 1 ml of water and the mixture was heated under reflux for 2 hours. The reaction solution was distilled off under reduced pressure, a iN aqueous solution of sodium hydroxide was added and the mixture was extracted with chloroform and dried over anhydrous magnesium sulfate. The solvent was distilled off under reduced pressure to afford 0.1 g of the title compound.
Quantity
0.29 g
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([N:3]1[CH2:8][CH2:7][N:6]([CH:9]([CH3:11])[CH3:10])[CH2:5][CH2:4]1)=O.Cl.O>CO>[CH:9]([N:6]1[CH2:7][CH2:8][NH:3][CH2:4][CH2:5]1)([CH3:11])[CH3:10]

Inputs

Step One
Name
Quantity
0.29 g
Type
reactant
Smiles
C(=O)N1CCN(CC1)C(C)C
Name
Quantity
0.5 mL
Type
reactant
Smiles
Cl
Name
Quantity
1 mL
Type
reactant
Smiles
O
Name
Quantity
10 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 2 hours
Duration
2 h
DISTILLATION
Type
DISTILLATION
Details
The reaction solution was distilled off under reduced pressure
ADDITION
Type
ADDITION
Details
a iN aqueous solution of sodium hydroxide was added
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with chloroform
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)N1CCNCC1
Measurements
Type Value Analysis
AMOUNT: MASS 0.1 g
YIELD: CALCULATEDPERCENTYIELD 42%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06046201

Procedure details

To a solution of 0.29 g of 1-formyl-4-isopropylpiperazine in 10 ml of methanol were added 0.5 ml of hydrochloric acid and 1 ml of water and the mixture was heated under reflux for 2 hours. The reaction solution was distilled off under reduced pressure, a iN aqueous solution of sodium hydroxide was added and the mixture was extracted with chloroform and dried over anhydrous magnesium sulfate. The solvent was distilled off under reduced pressure to afford 0.1 g of the title compound.
Quantity
0.29 g
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([N:3]1[CH2:8][CH2:7][N:6]([CH:9]([CH3:11])[CH3:10])[CH2:5][CH2:4]1)=O.Cl.O>CO>[CH:9]([N:6]1[CH2:7][CH2:8][NH:3][CH2:4][CH2:5]1)([CH3:11])[CH3:10]

Inputs

Step One
Name
Quantity
0.29 g
Type
reactant
Smiles
C(=O)N1CCN(CC1)C(C)C
Name
Quantity
0.5 mL
Type
reactant
Smiles
Cl
Name
Quantity
1 mL
Type
reactant
Smiles
O
Name
Quantity
10 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 2 hours
Duration
2 h
DISTILLATION
Type
DISTILLATION
Details
The reaction solution was distilled off under reduced pressure
ADDITION
Type
ADDITION
Details
a iN aqueous solution of sodium hydroxide was added
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with chloroform
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)N1CCNCC1
Measurements
Type Value Analysis
AMOUNT: MASS 0.1 g
YIELD: CALCULATEDPERCENTYIELD 42%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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